
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Méthodes De Préparation
The synthesis of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the ring-opening of epoxides with azides, followed by a Staudinger reaction to form the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium azide or alkyl halides.
Major products from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, which can further be used in various applications.
Applications De Recherche Scientifique
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its strained ring system. The ring strain facilitates ring-opening reactions, which can interact with biological targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid include other azetidines and aziridines. Compared to aziridines, azetidines have a more stable ring system but still retain significant ring strain, making them uniquely reactive . This stability allows for easier handling and broader application in synthesis and medicinal chemistry.
Similar Compounds
- Azetidine-3-carboxylic acid
- 1-Acetylazetidine
- Aziridine derivatives
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(1-acetylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-4-8(5-10)11-2-7(3-11)9(13)14/h7-8H,2-5H2,1H3,(H,13,14) |
Clé InChI |
YQZVLWYKEIQKAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C1)N2CC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



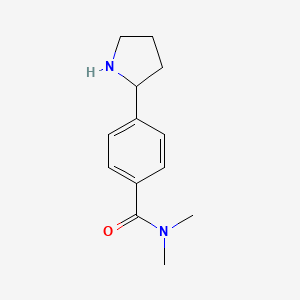
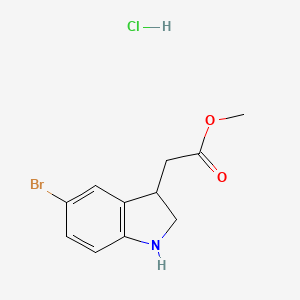
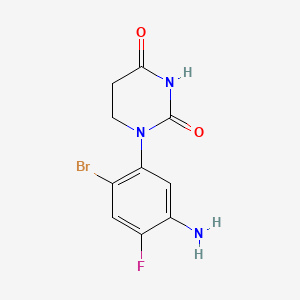
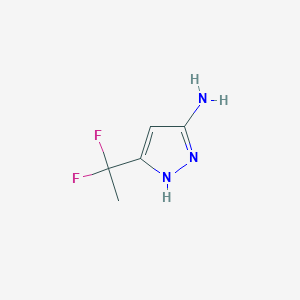
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)


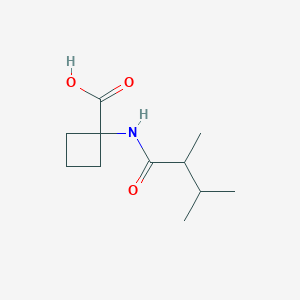
![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)

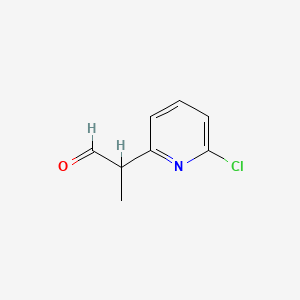
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
